(5Ar,5bR,7aS,11aS,11bR,13aS,13bR)-3-[(2R)-butan-2-yl]-5a,5b,8,8,11a,13b-hexamethyl-1,2,4,5,6,7,7a,9,10,11,11b,12,13,13a-tetradecahydrocyclopenta[a]chrysene
Description
This compound is a highly substituted triterpenoid belonging to the cyclopenta[a]chrysene family, characterized by a tetracyclic core with six methyl groups and a branched (2R)-butan-2-yl substituent at position 3. Its stereochemistry and substituent arrangement distinguish it from related natural and synthetic triterpenoids. The compound’s structural complexity arises from its fused cyclopentane and chrysene systems, which adopt specific puckered conformations influenced by steric and electronic factors .
Properties
IUPAC Name |
(5aR,5bR,7aS,11aS,11bR,13aS,13bR)-3-[(2R)-butan-2-yl]-5a,5b,8,8,11a,13b-hexamethyl-1,2,4,5,6,7,7a,9,10,11,11b,12,13,13a-tetradecahydrocyclopenta[a]chrysene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H52/c1-9-21(2)22-13-18-28(5)23(22)14-19-30(7)25(28)11-12-26-29(6)17-10-16-27(3,4)24(29)15-20-31(26,30)8/h21,24-26H,9-20H2,1-8H3/t21-,24+,25-,26-,28+,29+,30-,31-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YURIAGLGTNUPAE-PGVSLFDPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=C2CCC3(C(C2(CC1)C)CCC4C3(CCC5C4(CCCC5(C)C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C)C1=C2CC[C@@]3([C@@H]([C@]2(CC1)C)CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CCCC5(C)C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H52 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80583669 | |
| Record name | (5aR,5bR,7aS,11aS,11bR,13aS,13bR)-3-[(2R)-Butan-2-yl]-5a,5b,8,8,11a,13b-hexamethyl-2,4,5,5a,5b,6,7,7a,8,9,10,11,11a,11b,12,13,13a,13b-octadecahydro-1H-cyclopenta[a]chrysene (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80583669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80923-99-5 | |
| Record name | (5aR,5bR,7aS,11aS,11bR,13aS,13bR)-3-[(2R)-Butan-2-yl]-5a,5b,8,8,11a,13b-hexamethyl-2,4,5,5a,5b,6,7,7a,8,9,10,11,11a,11b,12,13,13a,13b-octadecahydro-1H-cyclopenta[a]chrysene (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80583669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound is a polycyclic aromatic hydrocarbon (PAH) with a complex structure that may influence its biological activity. PAHs are known for their potential carcinogenic properties due to their ability to form DNA adducts through metabolic activation. This article explores the biological activity of this specific compound by examining its metabolic pathways, cytotoxicity, and potential genotoxic effects.
Metabolism and Activation
The metabolism of PAHs typically involves cytochrome P450 enzymes (CYPs), particularly CYP1A1 and CYP1B1. These enzymes catalyze the oxidation of PAHs into reactive metabolites that can bind to DNA and potentially lead to mutations. The specific compound's structure suggests it may undergo similar metabolic transformations.
Table 1: Metabolic Pathways of PAHs
| Pathway | Enzymes Involved | Products |
|---|---|---|
| CYP1A1/1B1/EH Pathway | CYP1A1, CYP1B1 | Diol-epoxides |
| CYP Peroxidase Pathway | Various CYPs | Radical cations |
| Aldo-Keto Reductases | AKR family | Phenolic metabolites |
Cytotoxicity Studies
Cytotoxicity assays are essential for evaluating the potential harmful effects of compounds on cell viability. In studies involving PAHs like dibenzo[c,p]chrysene (DBC), concentrations as high as 4.5 μM showed no significant cytotoxic effects on MCF-7 human mammary carcinoma cells. However, lower levels of DNA adducts were observed when treated with DBC compared to its more reactive metabolites.
Case Study: Dibenzo[c,p]chrysene (DBC)
- Cell Line : MCF-7
- Concentration Range : 0.75–4.5 μM
- Results : No significant decrease in cell viability; low levels of DNA adduct formation (0.6 pmol/mg DNA) were detected.
Genotoxicity and DNA Adduct Formation
The formation of DNA adducts is a critical factor in assessing the genotoxic potential of PAHs. The compound's structural features may allow it to form diol-epoxide metabolites that are known to be highly genotoxic. Studies have shown that while the parent compound may not be significantly genotoxic itself, its metabolites can lead to substantial DNA damage.
Table 2: Genotoxicity of PAH Metabolites
| Compound | Type of Adduct | Level Detected (pmol/mg DNA) |
|---|---|---|
| DBC | Low levels | 0.6 |
| Anti-DBC-1,2-diol | High levels | 33 |
| Anti-DBC-11,12-diol | High levels | 51 |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in the Cyclopenta[a]chrysene Family
Key Structural and Functional Differences
Substituent Effects: The target compound’s (2R)-butan-2-yl group contributes to lipophilicity, favoring membrane permeability, whereas the oxime and carboxylate groups in ’s compound enhance water solubility .
Conformational Stability :
- The hexamethyl configuration in both the target compound and Diploptene stabilizes the cyclopenta[a]chrysene core via steric hindrance, reducing ring puckering variability compared to less-substituted analogs .
The acetoxy and bromo groups in ’s compound may confer cytotoxicity, aligning with findings on ferroptosis-inducing compounds in oral cancer models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
